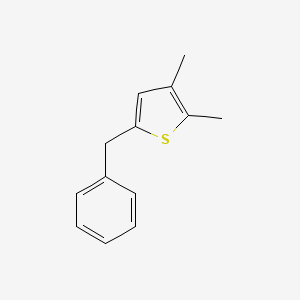

2,3-Dimethyl-5-benzylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced organic materials. numberanalytics.comresearchgate.net In medicine, thiophene-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. cognizancejournal.compharmaguideline.comresearchgate.net Notable drugs incorporating the thiophene moiety include the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.govresearchgate.net

Beyond pharmaceuticals, thiophene derivatives are crucial in the field of materials science. researchgate.net Their electronic and optoelectronic properties make them ideal components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. researchgate.netnumberanalytics.com The stability and tunable nature of the thiophene ring allow for the synthesis of materials with tailored properties for these advanced applications. researchgate.netnih.gov

Contextual Overview of Alkyl and Aryl-Substituted Thiophenes

The introduction of alkyl and aryl substituents onto the thiophene ring significantly influences its chemical and physical properties. Alkyl-substituted thiophenes are often synthesized via reactions like the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.com The position of the alkyl group can direct further functionalization; for instance, acylation of 2-alkylthiophenes preferentially occurs at the 5-position. derpharmachemica.com Alkyl substitution can also enhance the solubility of thiophene-based polymers, which is advantageous for solution-based processing of electronic materials. nih.gov

Aryl-substituted thiophenes are also of significant interest. The presence of an aryl group can modulate the electronic properties of the thiophene ring, which is particularly relevant for applications in organic electronics. acs.org The synthesis of these compounds often involves cross-coupling reactions. researchgate.net The reactivity of the thiophene ring towards electrophilic substitution is high, often more so than benzene (B151609), and is influenced by the nature and position of the substituents. uoanbar.edu.iq

Historical Development of Research Pertaining to Benzylthiophenes

The study of benzylthiophenes has evolved alongside the broader field of thiophene chemistry. Early research focused on their synthesis and basic reactivity. For instance, the nitration of 2-benzylthiophene (B88541) was a subject of study, revealing the directing effects of the benzyl (B1604629) group on electrophilic substitution. acs.org The metalation of 3-benzylthiophene (B1625115) has also been investigated, showing that it yields a mixture of carboxylic acids upon quenching with carbon dioxide, highlighting the complex reactivity of these systems. researchgate.net More recent research has explored the application of benzylthiophene derivatives in various fields, including medicinal chemistry, where they have been investigated as scaffolds for potential therapeutic agents. researchgate.netacs.org

Research Gaps and Motivations for Investigating 2,3-Dimethyl-5-benzylthiophene

While the broader classes of alkyl- and aryl-substituted thiophenes have been extensively studied, specific isomers like this compound have received less focused attention. Much of the existing literature on substituted thiophenes deals with general synthetic methods or the properties of related compounds, but a detailed, compound-specific analysis of this compound is less common.

A key motivation for investigating this particular compound lies in understanding how the specific arrangement of two methyl groups and a benzyl group influences its physicochemical properties, reactivity, and potential for application. The interplay between the electron-donating methyl groups and the benzylic substituent could lead to unique electronic and steric characteristics. A patent describing the preparation of this compound suggests its potential as an intermediate in industrial processes. google.com A thorough characterization of this compound would fill a gap in the existing literature and could uncover novel applications in materials science or as a building block for more complex molecules.

Interactive Data Table: Properties of Selected Thiophene Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| Thiophene | C4H4S | 84.14 | 84 | 110-02-1 |

| 2,3-Dimethylthiophene (B3031705) | C6H8S | 112.19 | Not Available | 632-16-6 |

| 2-Benzylthiophene | C11H10S | 174.26 | Not Available | 13132-15-5 |

| This compound | C13H14S | 202.32 | Not Available | Not Available |

| 2,3-Dimethylbenzo[b]thiophene | C10H10S | 162.25 | Not Available | 4923-91-5 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

250609-29-1 |

|---|---|

Molecular Formula |

C13H14S |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

5-benzyl-2,3-dimethylthiophene |

InChI |

InChI=1S/C13H14S/c1-10-8-13(14-11(10)2)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

BIHYFOLIQODFPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2,3 Dimethyl 5 Benzylthiophene

Direct Synthesis of 2,3-Dimethyl-5-benzylthiophene and its Precursors

The direct synthesis of the target compound relies on building upon a pre-existing thiophene (B33073) or dimethylthiophene core.

A well-documented industrial process for preparing this compound starts with 3-methyl-2-thiophenecarboxaldehyde. google.com This conventional pathway involves a series of reactions including acylation and multiple reduction steps to arrive at the final product. google.com An alternative, though less industrially viable, route begins with the reduction of 3-methylthiophene-2-carboxaldehyde to form 2,3-dimethylthiophene (B3031705), followed by functionalization at the 5-position and a final reduction. google.com This latter method often employs reagents like n-BuLi, which is flammable and requires stringent anhydrous and low-temperature conditions, making it difficult for large-scale industrial application. google.com

A key intermediate in the primary industrial pathway is 2,3-dimethyl-5-benzoylthiophene, which is subsequently reduced to form the target compound. google.com

Table 1: Conventional Synthesis of this compound

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-methyl-2-thiophenecarboxaldehyde | Acylation with benzoyl chloride | 2,3-dimethyl-5-benzoylthiophene | Not specified | google.com |

| 2 | 2,3-dimethyl-5-benzoylthiophene | Reduction with Sodium borohydride (B1222165) in methanol (B129727)/NaOH | 2,3-Dimethyl-5-(α-hydroxybenzyl)thiophene | Not specified | google.com |

Palladium catalysis is a powerful tool for constructing substituted thiophene rings, which are the foundational structures for more complex derivatives. acs.orgorganic-chemistry.orgacs.orgnih.gov While not a direct synthesis of this compound, these methods are crucial for creating the necessary precursors. One notable method is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. acs.org This reaction proceeds in the presence of a PdI₂ catalyst with KI as an additive to produce a variety of substituted thiophenes in yields ranging from 43% to 94%. acs.org

Another significant approach is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. organic-chemistry.orgacs.orgnih.gov This process uses a PdI₂/KI catalytic system in methanol at moderate temperatures (50–100 °C) to convert the starting materials into thiophenes with good to high yields. organic-chemistry.orgacs.orgnih.gov The use of ionic liquids like [BMIM]BF₄ as a solvent in this reaction allows for the catalyst to be recycled, adding a green chemistry aspect to the synthesis. organic-chemistry.orgnih.govmdpi.com

Table 2: Examples of Palladium-Catalyzed Thiophene Synthesis

| Reaction Type | Starting Material | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Cycloisomerization | (Z)-2-en-4-yne-1-thiols | PdI₂ / KI | N,N-dimethylacetamide (DMA) | 25-100 °C | 43-94% | acs.org |

Friedel-Crafts reactions are fundamental for introducing acyl or alkyl groups onto the thiophene ring. tandfonline.com In the synthesis of this compound, Friedel-Crafts acylation is a critical step. google.com Specifically, 2,3-dimethylthiophene undergoes Friedel-Crafts acylation with benzoyl chloride to produce 2,3-dimethyl-5-benzoylthiophene. google.com The electron-rich nature of 2,3-dimethylthiophene makes it highly reactive in such electrophilic substitution reactions. Lewis acids like aluminum chloride (AlCl₃) are typically used as catalysts to facilitate this transformation. tandfonline.com To control the reaction and prevent the formation of side products, conditions can be modified by adding pyridine (B92270) or using mixed solvent systems to lower the medium's polarity. tandfonline.comresearchgate.nettandfonline.com

While Friedel-Crafts alkylation of thiophenes is also possible, it can be more challenging due to the instability of the thiophene ring in the presence of strong Lewis acids, which can lead to undesirable side reactions and lower yields. google.com The use of milder catalysts, such as boron trifluoride-etherate, has been explored for the alkylation of thiophene with olefins. google.com For substituted thiophenes like 2,5-dimethylthiophene, alkylation with active halides like t-butyl chloride proceeds readily with minimal polymerization. acs.orgacs.org

The conversion of the precursor, 2,3-dimethyl-5-benzoylthiophene, to the final product requires the reduction of the carbonyl group. This is typically achieved in a two-step reduction process. google.com

Reduction to an Alcohol: The ketone (2,3-dimethyl-5-benzoylthiophene) is first reduced to the corresponding alcohol (2,3-Dimethyl-5-(α-hydroxybenzyl)thiophene). This is commonly performed using a reducing agent like sodium borohydride in a solvent such as methanol. google.com

Reduction to a Methylene (B1212753) Group: The intermediate alcohol is then subjected to a second reduction to remove the hydroxyl group and form the benzyl (B1604629) methylene bridge. google.com This hydrogenolysis is effectively carried out via catalytic hydrogenation using a palladium-on-charcoal catalyst under hydrogen pressure. google.com

Other research has explored the catalytic reduction of various 2-acylthiophenes using a sulfur-active cobalt polysulfide catalyst, which can yield alkyl derivatives of thiophene. acs.orgacs.org The Birch reduction has also been applied to 2-acylthiophenes, leading to different types of reduced products. oup.comlookchem.com

Novel and Green Chemistry Approaches in Thiophene Synthesis

Recent developments in synthetic chemistry have emphasized the creation of more environmentally friendly pathways for producing thiophenes. rsc.org

Green chemistry principles are being increasingly applied to thiophene synthesis to minimize hazardous substances and improve efficiency. rsc.orgderpharmachemica.com One approach involves using zinc oxide (ZnO) nanorods as an efficient, reusable catalyst for synthesizing thiophene derivatives under solvent-free conditions at room temperature. bohrium.com

The Gewald reaction, a multi-component condensation to form 2-aminothiophenes, has been adapted using green chemistry approaches such as microwave-assisted organic synthesis (MAOS). derpharmachemica.com This method can dramatically reduce reaction times from hours to minutes. derpharmachemica.com Other green strategies include performing reactions in water or deep eutectic solvents, which are considered environmentally benign alternatives to traditional organic solvents. mdpi.comrsc.org For instance, a one-step synthesis of polysubstituted thiophenes has been reported in water using tetrabutylammonium (B224687) bromide as a catalyst. mdpi.com Furthermore, copper-mediated halocyclization reactions using sodium halides in ethanol (B145695) provide a non-toxic and high-yielding route to halogenated thiophenes. nih.gov These novel methods, while not yet reported for the specific synthesis of this compound, represent the progressive direction of thiophene synthesis, offering potential future pathways that are both efficient and sustainable. rsc.orgbohrium.comnih.gov

Microwave-Assisted Synthesis and Reaction Optimization

While a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the principles of microwave-assisted organic synthesis (MAOS) can be applied to potentially optimize existing conventional methods. MAOS often leads to dramatic reductions in reaction times, increased yields, and improved purity of the products. acs.org

A documented conventional route to this compound starts from 3-methyl-2-thiophenecarboxaldehyde. organic-chemistry.org This multi-step process involves:

Acylation of 3-methylthiophene (B123197) (formed in situ) with benzoyl chloride.

Reduction of the resulting ketone, 2,3-dimethyl-5-benzoylthiophene, to the corresponding secondary alcohol.

Final reduction of the alcohol to yield this compound.

Each of these steps could potentially be optimized using microwave irradiation.

Friedel-Crafts Acylation: The initial step is a Friedel-Crafts acylation. Microwave-assisted Friedel-Crafts acylations have been shown to be effective, often proceeding in shorter times and with high yields. acs.orgscirp.org For instance, the acylation of various aromatic compounds, including thiophenes, has been successfully carried out under microwave irradiation, suggesting that the benzoylation of a suitable 2,3-dimethylthiophene precursor could be significantly accelerated. rsc.org The use of a solid-supported catalyst or a solvent-free approach under microwave conditions could further enhance the efficiency and greenness of this step. researchgate.net

Reduction of the Ketone: The second step involves the reduction of a ketone. Microwave-assisted reductions of aldehydes and ketones are well-documented. sapub.org For example, using sodium borohydride supported on silica (B1680970) gel, various carbonyl compounds have been reduced to their corresponding alcohols in high yields within minutes under microwave irradiation. sapub.org This method offers a rapid and solventless alternative to conventional reduction procedures, which could be applied to the reduction of 2,3-dimethyl-5-benzoylthiophene.

Table 1: Example of Microwave-Assisted Reduction of Ketones This table presents generalized data for microwave-assisted ketone reductions and is intended to be illustrative of the potential for optimizing the synthesis of this compound.

| Substrate | Reducing Agent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Generic Aryl Ketone | NaBH4/Silica Gel | Microwave (900W) | 10 min | >70% | sapub.org |

Reduction of the Alcohol: The final step is the reduction of the benzylic alcohol. The patented synthesis of this compound utilizes catalytic hydrogenation with palladium on charcoal to reduce the intermediate 2,3-dimethyl-5-(α-hydroxybenzyl)thiophene. organic-chemistry.org While microwave heating can be applied to catalytic hydrogenations, care must be taken to control pressure and temperature. The benefit of microwave assistance in this step would be a reduction in the lengthy reaction time of 24 hours reported in the conventional synthesis. organic-chemistry.org

Synthesis of Related Thiophene Derivatives for Comparative Studies

To understand the structure-activity relationships of this compound in any potential application, the synthesis of analogues with systematic variations is essential.

Analogues with Varied Alkyl Substitutions on the Thiophene Ring

The synthesis of thiophenes with different alkyl groups at the 2 and 3 positions can be achieved through several general methods for constructing polysubstituted thiophenes.

One of the most versatile methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. derpharmachemica.com By choosing the appropriate 1,4-diketone, a variety of alkyl substitution patterns on the thiophene ring can be achieved. Microwave assistance has been shown to significantly accelerate the Paal-Knorr reaction. derpharmachemica.com

Another powerful approach is the Gewald aminothiophene synthesis , which provides 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. clockss.org While this introduces an amino group, it can often be removed or replaced in subsequent steps to afford the desired alkyl-substituted thiophene. Microwave-assisted Gewald reactions have been developed, offering rapid and efficient access to these intermediates. clockss.org

For creating specific substitution patterns like in 2,3-dialkyl-5-aryl thiophenes, multi-component reactions offer an efficient strategy. For instance, a one-pot assembly of arylacetaldehydes, elemental sulfur, and 1,3-dicarbonyls can yield 2,3,5-trisubstituted thiophenes. google.com By varying the 1,3-dicarbonyl component, different alkyl groups can be introduced at the 3-position.

Table 2: General Methodologies for Varied Alkyl-Substituted Thiophenes

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketone, Sulfurizing Agent | Versatile for various substitution patterns. Microwave-compatible. | derpharmachemica.com |

| Gewald Synthesis | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Yields 2-aminothiophenes, which can be further modified. Microwave-compatible. | clockss.org |

| Three-Component Assembly | Arylacetaldehyde, 1,3-Dicarbonyl, Sulfur | One-pot synthesis for 2,3,5-trisubstituted thiophenes. | google.com |

Analogues with Modified Benzyl Moieties

To synthesize analogues with different substituents on the benzyl group, two main strategies can be employed:

Modification of the Starting Material: In the context of the synthesis described for this compound, one could start with a substituted benzoyl chloride in the initial acylation step. organic-chemistry.org For example, using p-chlorobenzoyl chloride or p-methoxybenzoyl chloride would lead to the corresponding substituted benzylthiophene derivative after the two reduction steps. This approach is highly convergent and allows for the introduction of a wide variety of substituents on the phenyl ring. The synthesis of thiophene derivatives with substituted benzyl groups has been reported, for instance, in the protection of carboxylic acid functionalized thiophenes. researchgate.net

Cross-Coupling Reactions: An alternative strategy involves the synthesis of a 2,3-dimethyl-5-halothiophene, which can then be subjected to cross-coupling reactions. For example, a Suzuki or Stille coupling with a substituted benzylboronic acid or benzylstannane, respectively, could form the desired carbon-carbon bond. Microwave-assisted Suzuki couplings are particularly efficient for the synthesis of biaryl compounds and could be adapted for this purpose, providing a rapid route to a library of analogues. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 5 Benzylthiophene

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring, a five-membered heterocycle containing a sulfur atom, exhibits aromatic character due to the delocalization of six π-electrons. chemicalbook.com This aromaticity allows thiophenes to undergo electrophilic aromatic substitution reactions, similar to benzene (B151609), though often with greater reactivity. chemicalbook.commsu.edu The substitution pattern is predominantly at the 2- and 5-positions. chemicalbook.com

Halogenation is a classic example of electrophilic aromatic substitution. uomustansiriyah.edu.iq Thiophenes can be halogenated to produce mono- or polyhalogenated derivatives. chemicalbook.com For instance, the reaction of 2,3-dimethyl-5-benzylthiophene with halogenating agents would be expected to occur at the vacant 4-position on the thiophene ring. The presence of electron-donating alkyl groups (dimethyl) and the benzyl (B1604629) group further activates the thiophene ring towards electrophilic attack.

| Reagent | Product | Reaction Type | Reference |

| Br₂/FeBr₃ | 4-Bromo-2,3-dimethyl-5-benzylthiophene | Electrophilic Aromatic Substitution | uomustansiriyah.edu.iq |

| Cl₂/FeCl₃ | 4-Chloro-2,3-dimethyl-5-benzylthiophene | Electrophilic Aromatic Substitution | uomustansiriyah.edu.iq |

| I₂/Oxidizing Agent | 4-Iodo-2,3-dimethyl-5-benzylthiophene | Electrophilic Aromatic Substitution | uomustansiriyah.edu.iq |

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. libretexts.org Aromatic compounds are nitrated using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. uomustansiriyah.edu.iqsemanticscholar.org Sulfonation is typically carried out with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), where SO₃ is the electrophile. uomustansiriyah.edu.iq

For this compound, nitration would introduce a nitro group onto the thiophene ring, likely at the 4-position. The reaction of 2,3-dimethylpyridine-N-oxide with a nitrating mixture of concentrated nitric acid and sulfuric acid results in the formation of 2,3-dimethyl-4-nitropyridine-N-oxide, highlighting the regioselectivity of nitration in a substituted heterocyclic system. google.com Similarly, sulfonation of this compound would be expected to yield this compound-4-sulfonic acid. The sulfonation reaction is notably reversible. uomustansiriyah.edu.iq

| Reagent | Product | Reaction Type | Reference |

| HNO₃/H₂SO₄ | 4-Nitro-2,3-dimethyl-5-benzylthiophene | Electrophilic Aromatic Substitution | uomustansiriyah.edu.iqsemanticscholar.org |

| Fuming H₂SO₄ | This compound-4-sulfonic acid | Electrophilic Aromatic Substitution | uomustansiriyah.edu.iq |

Functionalization of the Benzyl Moiety

The benzyl group attached to the thiophene ring also presents opportunities for chemical modification.

The benzyl C-H bonds can be susceptible to oxidation. For example, the oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a common transformation. researchgate.net While direct oxidation of the methylene (B1212753) bridge in this compound to a carbonyl group is not explicitly detailed in the search results, related transformations suggest its feasibility.

Conversely, the benzyl group can be introduced via reduction of a precursor. A patented process describes the preparation of this compound by the reduction of 2,3-dimethyl-5-(α-hydroxybenzyl)thiophene using a palladium-on-charcoal catalyst. google.com This reduction is carried out under a hydrogen atmosphere. google.com

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2,3-Dimethyl-5-(α-hydroxybenzyl)thiophene | H₂, 5% Pd/C | This compound | Reduction | google.com |

The benzyl group can be a site for further functionalization. For instance, N-benzyl thiophene hydroxamic acid derivatives have been synthesized by coupling thiophene-2-carbonyl chloride with various substituted benzyl hydroxylamines. researchjournal.co.in These reactions demonstrate that the benzyl moiety can be part of more complex molecular architectures.

Nucleophilic Reactions and Annulation Strategies

While the thiophene ring is generally more susceptible to electrophilic attack, nucleophilic substitution reactions can occur, particularly on substituted thiophenes. evitachem.com The presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution.

Annulation strategies involving thiophene derivatives are employed to construct fused ring systems. researchgate.net For example, indeno[1,2-b]thiophenes can be synthesized through the annulation of α-enolic dithioesters with ninhydrin. researchgate.net Another strategy involves the metalation of benzylthiophenes followed by cyclization. researchgate.net For instance, metalation of 3-benzylthiophene (B1625115) with n-butyllithium followed by carbonation and cyclization can lead to the formation of indenothiophene derivatives. researchgate.net These annulation reactions are powerful tools for creating complex polycyclic aromatic compounds containing a thiophene ring. researchgate.netresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Generally, for a thiophene derivative to participate in these reactions, it must first be functionalized with a suitable group, such as a halogen (bromo-, iodo-) or a triflate at a specific position on the thiophene ring to act as the electrophile. youtube.com Alternatively, it could be converted into an organometallic reagent (e.g., a boronic acid or a stannane) to act as the nucleophile. youtube.commdpi.com

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. youtube.commdpi.com A base is required to activate the organoboron species. mdpi.com The general catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboronate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com For a compound like this compound, this would require prior halogenation or borylation of the thiophene ring.

Stille Coupling The Stille reaction couples an organotin compound (organostannane) with an organohalide or pseudohalide, also catalyzed by palladium. mdpi.comlibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, although organotin reagents are notably toxic. mdpi.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.org Again, application to this compound would necessitate its conversion to either a halide or an organostannane derivative.

The table below illustrates typical conditions for Suzuki and Stille reactions with generic thiophene substrates, as specific examples for this compound are not documented.

| Reaction Type | Catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF | Room Temp to 120 °C |

| Stille Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | AsPh₃, P(t-Bu)₃ | Not always required; additives like CuI or CsF may be used | DMF, Toluene, THF | 60 °C to 110 °C |

Reaction Kinetics and Thermodynamic Analysis of Transformations

A thorough search of scientific databases reveals a lack of specific studies on the reaction kinetics or thermodynamic analysis of transformations involving this compound. Such analyses are crucial for understanding reaction mechanisms and optimizing conditions.

Reaction Kinetics Kinetic studies measure reaction rates to determine the rate law, reaction order with respect to each reactant, and the activation energy. masterorganicchemistry.comlibretexts.org This information helps to elucidate the sequence of steps in a reaction mechanism and identify the rate-determining step. masterorganicchemistry.com For any transformation of this compound, experimental techniques like spectroscopy could be used to monitor the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading). libretexts.org

Thermodynamic Analysis Thermodynamic analysis examines the energy changes during a reaction, determining whether a product is favored at equilibrium (thermodynamic control) versus being formed fastest (kinetic control). mdpi.commdpi.com Key parameters include changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Computational chemistry, using methods like Density Functional Theory (DFT), is often employed to calculate the energies of reactants, products, and intermediates to predict thermodynamic favorability. lookchem.com While DFT studies have been performed on various substituted thiophenes to assess their thermodynamic properties, no such data has been located specifically for this compound. sioc-journal.cnlookchem.com

The table below outlines the key parameters typically investigated in these analyses.

| Analysis Type | Key Parameters | Information Gained |

|---|---|---|

| Reaction Kinetics | Rate constant (k), Reaction Order, Activation Energy (Ea) | Reaction speed, dependence on concentration, rate-determining step. masterorganicchemistry.com |

| Thermodynamics | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Reaction spontaneity, equilibrium position, product stability. mdpi.com |

Studies of Reaction Intermediates and Transition States

Detailed mechanistic studies that identify and characterize reaction intermediates and transition states for reactions of this compound are not described in the available literature. This level of investigation is fundamental to understanding the precise pathway a reaction follows.

Reaction Intermediates Intermediates are transient species formed in one step of a multi-step reaction and consumed in a subsequent step. In transition metal-catalyzed reactions of thiophenes, common intermediates include organometallic complexes where the thiophene ring is bonded to the metal center (e.g., η²-thiophene complexes or thiaplatinacycles). eie.gr For instance, in a hypothetical cross-coupling reaction, a Pd(II)-thienyl complex would be a key intermediate following oxidative addition. youtube.com

Transition States A transition state is the highest energy point along the reaction coordinate between reactants and intermediates or between intermediates and products. google.com It represents a fleeting molecular configuration that is not a stable, isolable species. google.com The structure and energy of transition states are often investigated using computational methods (like DFT) to understand reaction barriers and selectivity. google.com For example, calculations can model the transition state for the C-H activation of a thiophene ring or the insertion of CO₂ into a metal-carbon bond. google.com The absence of kinetic and thermodynamic data for this compound correlates with the lack of studies on its reaction intermediates and transition states.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethyl 5 Benzylthiophene

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2,3-Dimethyl-5-benzylthiophene, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns).

Aromatic Protons: The protons on the thiophene (B33073) ring and the benzyl (B1604629) group's phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The single proton at the C4 position of the thiophene ring would likely appear as a singlet. The five protons of the benzyl group's phenyl ring would show characteristic splitting patterns depending on their positions.

Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) connecting the thiophene and phenyl rings would be expected to produce a singlet in the range of δ 4.0-4.5 ppm.

Methyl Protons: The two methyl groups (-CH₃) attached to the thiophene ring at C2 and C3 are in different chemical environments and would likely appear as two distinct singlets in the upfield region (δ 2.0-2.5 ppm). chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. docbrown.infolibretexts.org For this compound, a distinct signal would be expected for each unique carbon atom in the molecule.

Thiophene Carbons: The four carbons of the thiophene ring would show signals in the range of δ 120-145 ppm.

Benzyl Carbons: The carbons of the phenyl ring would also resonate in the aromatic region, while the methylene carbon would appear further upfield.

Methyl Carbons: The two methyl carbons would be found at the most upfield positions in the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene-H (C4) | ~6.7-7.0 | Singlet | 1H |

| Phenyl-H (ortho) | ~7.2-7.4 | Multiplet | 2H |

| Phenyl-H (meta) | ~7.2-7.4 | Multiplet | 2H |

| Phenyl-H (para) | ~7.1-7.3 | Multiplet | 1H |

| Methylene-CH₂ | ~4.1 | Singlet | 2H |

| Thiophene-CH₃ (C2) | ~2.4 | Singlet | 3H |

| Thiophene-CH₃ (C3) | ~2.2 | Singlet | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Thiophene C2, C3, C5 | ~135-145 |

| Thiophene C4 | ~125 |

| Phenyl C (ipso) | ~138 |

| Phenyl C (ortho, meta, para) | ~126-129 |

| Methylene CH₂ | ~38 |

| Thiophene CH₃ (C2) | ~15 |

| Thiophene CH₃ (C3) | ~13 |

X-ray Crystallography for Solid-State Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. researchgate.netresearchgate.net To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise atomic positions can be determined. nist.gov

This technique would provide invaluable data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact dihedral angles, revealing the preferred orientation of the benzyl group relative to the thiophene ring in the solid state.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like π-π stacking or C-H···π interactions.

While no specific crystal structure for this compound has been published, analysis of related structures suggests that the planarity of the thiophene ring and the rotational freedom of the benzyl group would be key features. rsc.org

Interactive Data Table: Expected X-ray Crystallography Parameters

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-S, C-C, C-H bond distances |

| Bond Angles | Angles defining molecular geometry |

| Torsion Angles | Describing the rotation around single bonds |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nist.govuomustansiriyah.edu.iq

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds. libretexts.org

C-H Stretching: Aromatic C-H stretches from the thiophene and phenyl rings would be observed above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations from the double bonds within the aromatic rings would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-S Stretching: The thiophene C-S bond vibration is typically weaker and found in the fingerprint region (around 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to the vibrations of non-polar bonds. chemicalbook.com It would be especially useful for observing the C=C and C-S stretching modes within the thiophene ring. The symmetric vibrations of the aromatic rings often give strong Raman signals.

Interactive Data Table: Key Expected Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR | 2850 - 3000 |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 |

| CH₂ Bend (Scissoring) | FT-IR | ~1465 |

| CH₃ Bend (Asymmetric) | FT-IR | ~1450 |

| C-S Stretch | Raman, FT-IR | 600 - 800 |

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. rsc.org

For this compound, the molecular ion peak (M⁺) would correspond to its exact molecular weight. The fragmentation pattern would likely be dominated by cleavages that form stable carbocations.

Benzylic Cleavage: The most prominent fragmentation pathway is expected to be the cleavage of the bond between the methylene group and the thiophene ring, leading to the formation of a very stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of benzyl-substituted compounds.

Loss of Methyl Groups: Fragmentation involving the loss of a methyl radical (-CH₃) from the molecular ion could also occur.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, although this is often less favorable than benzylic cleavage.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Identity | Description |

| 216 | [C₁₄H₁₆S]⁺ | Molecular Ion (M⁺) |

| 201 | [C₁₃H₁₃S]⁺ | Loss of a methyl group ([M-15]⁺) |

| 91 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

| 125 | [C₇H₉S]⁺ | Thienylmethyl cation |

Chiroptical Properties and Chirality in Analogue Synthesis (if applicable)

This compound itself is an achiral molecule and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).

However, chirality could be introduced into analogues of this compound. For instance, introducing a stereocenter on the benzylic carbon or by synthesizing atropisomers through steric hindrance that restricts the rotation between the thiophene and a substituted phenyl ring. If chiral analogues were synthesized and resolved into separate enantiomers, their chiroptical properties could be studied using techniques like circular dichroism spectroscopy to investigate the relationship between their absolute configuration and their interaction with polarized light. nih.govuva.nlscispace.com Such studies are common in the field of chiral polymers and materials science. hmdb.canist.gov

Theoretical and Computational Chemistry Studies of 2,3 Dimethyl 5 Benzylthiophene

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2,3-Dimethyl-5-benzylthiophene. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Electronic Structure: DFT calculations can map the electron density distribution, revealing the locations of electron-rich and electron-deficient regions. For this compound, the sulfur atom in the thiophene (B33073) ring contributes to the molecule's aromaticity and is a site of high electron density. The benzyl (B1604629) group, with its phenyl ring, also exhibits a delocalized π-electron system. The methyl groups act as weak electron-donating groups, further influencing the electronic environment of the thiophene ring.

Reactivity Prediction: Frontier Molecular Orbital (FMO) theory, when combined with DFT, is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. In this compound, the HOMO is likely localized on the electron-rich thiophene ring, making it susceptible to electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack.

Global reactivity descriptors, calculated from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. semanticscholar.org These descriptors help in comparing the reactivity of this compound with other related compounds.

Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. |

| Ionization Potential | 6.2 | The energy required to remove an electron. |

| Electron Affinity | 1.5 | The energy released when an electron is added. |

| Electronegativity (χ) | 3.85 | The tendency of the molecule to attract electrons. |

| Hardness (η) | 2.35 | Resistance to change in electron distribution. |

| Softness (S) | 0.43 | The reciprocal of hardness; indicates higher reactivity. |

Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, the carbon atoms of the thiophene ring are expected to be the primary sites of reactivity.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanical calculations provide insights into the electronic properties of a single, often optimized, geometry, molecular dynamics (MD) simulations explore the conformational landscape of a molecule over time. For a flexible molecule like this compound, which has a rotatable bond between the thiophene ring and the benzyl group, MD simulations are crucial for understanding its dynamic behavior.

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as in a biological system or a material matrix. The analysis of parameters like total energy, density, and radial distribution function can show variations in properties with respect to the molecule's environment. researchgate.net

In Silico Prediction of Spectroscopic Properties and Experimental Correlation

Computational methods can predict various spectroscopic properties of this compound, which can then be correlated with experimental data to validate both the computational model and the experimental findings.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. stenutz.eunih.gov For this compound, this would involve calculating the magnetic shielding tensors for each atom and comparing the resulting chemical shifts to experimental spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which, after appropriate scaling, can be compared to experimental IR and Raman spectra. iosrjournals.orgnii.ac.jpresearchgate.net This allows for the assignment of specific spectral bands to particular molecular vibrations, such as the C-S stretching of the thiophene ring or the C-H vibrations of the methyl and benzyl groups.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Thiophene C-H Stretch | 3105 | 3100 |

| Aromatic C-H Stretch (Benzyl) | 3060 | 3055 |

| Aliphatic C-H Stretch (Methyl) | 2950 | 2945 |

| Thiophene Ring Stretch | 1520 | 1515 |

| Phenyl Ring Stretch | 1495 | 1490 |

| Thiophene C-S Stretch | 840 | 835 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic substitution or oxidation, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step of the reaction.

By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. For instance, in the oxidation of a thiophene derivative, computational studies can distinguish between hydrogen abstraction and addition/elimination pathways by calculating the respective activation barriers. researchgate.net This level of detail is often difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While clinical applications are outside the scope here, QSAR can be focused on in vitro mechanistic effects.

For a class of compounds including this compound, a QSAR model could be developed to predict a specific mechanistic effect, such as enzyme inhibition. This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related thiophene derivatives with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds like this compound. Such studies have shown the importance of electronic properties like the energy of the LUMO and dipole moment in modulating biological activity. researchgate.net

Advanced Machine Learning Applications in Molecular Design and Property Prediction

The application of machine learning (ML) in chemistry is a rapidly growing field. For this compound, ML models can be trained to predict a wide range of properties with high speed and accuracy, bypassing the need for more computationally expensive quantum mechanical calculations for every new molecule. semanticscholar.orgresearchgate.net

Property Prediction: ML models can be trained on large datasets of molecules to predict properties such as solubility, boiling point, and even quantum mechanical properties like HOMO and LUMO energies. semanticscholar.orgresearchgate.net These models can provide rapid screening of virtual libraries of compounds related to this compound.

Molecular Design: Generative ML models can be used to design new molecules with desired properties. For example, a model could be trained on a dataset of thiophene derivatives with high activity in a particular assay. The model could then generate new, hypothetical structures, including variations of this compound, that are predicted to have even higher activity. This accelerates the discovery of new functional molecules.

Mechanistic Investigations of Biological Interactions of 2,3 Dimethyl 5 Benzylthiophene Excluding Clinical Data

In Vitro Studies on Molecular Targets and Binding Mechanisms (e.g., Enzyme Inhibition, Receptor Binding)

Research has utilized 2,3-Dimethyl-5-benzylthiophene as a precursor in the development of inhibitors for Protein-Tyrosine Phosphatases (PTPases) google.com. PTPases are crucial enzymes in signal transduction pathways, and their inhibition is a therapeutic strategy for conditions such as type II diabetes google.com.

A key derivative synthesized from this compound is (2-Benzyl-4,5-dimethyl-thiophen-3-yl)-(4-methoxy-3,5-dimethyl-phenyl)-methanone. This compound and its analogs have been evaluated for their ability to inhibit PTPases. The in vitro efficacy of these compounds was determined through pharmacological test procedures that measure the inhibition of PTPase activity google.com. Specifically, studies have focused on the inhibition of PTPases from rat liver microsomes and human-derived recombinant PTPase-1B (hPTP-1B) google.com.

The interaction of insulin (B600854) with its receptor triggers the phosphorylation of tyrosine residues within the receptor, activating its kinase function. PTPases counteract this by dephosphorylating the activated insulin receptor, thereby attenuating the kinase activity google.com. The compounds derived from this compound have demonstrated the ability to inhibit this dephosphorylation process in vitro, suggesting their potential to modulate insulin receptor signaling google.com.

Table 1: Investigated Molecular Targets of this compound Derivatives

| Derivative Class | Molecular Target | Investigated Mechanism | Source |

|---|---|---|---|

| Benzothiophene (B83047) derivatives | Protein-Tyrosine Phosphatases (PTPases) | Enzyme Inhibition | google.com |

| Benzothiophene derivatives | Human-derived recombinant PTPase-1B (hPTP-1B) | Enzyme Inhibition | google.com |

Structure-Activity Relationship (SAR) Analysis for Specific Biochemical Pathways

The structure-activity relationship (SAR) analysis of compounds derived from this compound has provided insights into the structural requirements for PTPase inhibition. The core benzothiophene structure, for which this compound serves as a foundational element, is a critical component for the observed biological activity google.com.

Modifications to the substituents on the phenyl ring and the benzothiophene core of the derivative molecules have been explored to optimize their inhibitory potency against PTPases. The patent describing these compounds suggests that variations in the substitution patterns can lead to differences in their ability to inhibit PTPase activity, although specific quantitative SAR data for a series of analogs based on the this compound scaffold is not detailed google.com. The development of (2-Benzyl-4,5-dimethyl-thiophen-3-yl)-(4-methoxy-3,5-dimethyl-phenyl)-methanone and similar structures indicates that the combination of the substituted thiophene (B33073) and the methoxy-dimethyl-phenyl group is favorable for activity google.com.

Cellular and Subcellular Interaction Studies (e.g., Membrane Permeability, Intracellular Localization)

Based on the available search results, there is no specific information regarding the cellular and subcellular interaction studies, such as membrane permeability and intracellular localization, of this compound itself. The research focus has been on the synthesis of its derivatives and their in vitro activity on molecular targets google.com.

Chemo-biological Probing of Cellular Processes

There is currently no available information from the conducted searches on the use of this compound as a chemo-biological probe to investigate cellular processes.

Development of Biological Tools and Probes based on this compound Scaffold

The development of biological tools and probes based on the this compound scaffold has not been a primary focus of the available research. Its main documented application is as a synthetic intermediate for creating potential therapeutic agents targeting PTPases google.com.

Applications in Advanced Materials Science and Catalysis

2,3-Dimethyl-5-benzylthiophene as a Monomer in Polymer Chemistry

In polymer chemistry, a monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. The properties of the resulting polymer are highly dependent on the structure of the monomer. This compound serves as a functionalized thiophene (B33073) monomer, where the dimethyl and benzyl (B1604629) groups influence the solubility, processability, and electronic characteristics of the resulting polymers.

Polythiophenes are a major class of conducting polymers, synthesized by linking thiophene monomer units together. The preparation of these polymers can be achieved through either chemical or electrochemical oxidation of the corresponding monomers. For substituted monomers like this compound, chemical polymerization methods are often preferred to ensure regiochemical control, which is crucial for the material's properties.

Several metal-catalyzed cross-coupling reactions are employed for the synthesis of polythiophenes from dihalogenated thiophene derivatives. These methods are advantageous as they can lead to well-defined polymer structures with high molecular weights. The choice of catalyst and reaction conditions is critical to control the polymer's regularity and properties.

Table 1: Common Synthesis Methods for Polythiophenes

| Method | Catalyst/Reagent | Description | Key Advantages |

| Yamamoto Coupling | Ni(0) complexes | A dehalogenative polycondensation of 2,5-dihalothiophenes. | Effective for creating symmetrical polymers. |

| Kumada Cross-Coupling | Ni(dppp)Cl₂ | Involves the reaction of a Grignard reagent derived from a halothiophene with a dihalothiophene monomer. | One of the earliest methods for producing poly(3-alkylthiophenes). |

| Suzuki Cross-Coupling | Palladium catalysts (e.g., PEPPSI-IPr) | A versatile method involving the reaction of a thiophene boronic acid or ester with a dihalothiophene. | Allows for the synthesis of polymers with tunable molecular weights and narrow polydispersity. |

| Direct Arylation Polycondensation (DAP) | Palladium catalysts (e.g., Pd₂(dba)₃) | Involves the direct coupling of a C-H bond on one monomer with a C-Halogen bond on another, avoiding the need for organometallic intermediates. | More atom-economical and environmentally friendly compared to traditional cross-coupling methods. |

Conjugated polymers, such as polythiophenes, are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This electronic structure is responsible for their semiconductor properties, making them suitable for a range of organic electronic devices. The substituents on the thiophene ring, such as the methyl and benzyl groups in this compound, play a crucial role. They enhance the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing, and they influence the packing of the polymer chains in the solid state, which directly impacts charge carrier mobility.

In Organic Field-Effect Transistors (OFETs) , these polymers serve as the active semiconductor layer where charge transport occurs. The performance of an OFET, particularly its charge carrier mobility, is highly dependent on the molecular ordering and crystallinity of the polymer film. Polymers with good π-π stacking facilitate efficient charge hopping between chains.

In Organic Light-Emitting Diodes (OLEDs) , conjugated polymers can function as the emissive layer, the charge-transport layer, or both. The energy levels of the polymer (HOMO and LUMO) determine the color of the emitted light and the efficiency of charge injection from the electrodes. The helical geometry that can arise in certain substituted polythiophenes can affect the degree of conjugation and lead to distinct optical properties, such as fluorescence.

Table 2: Role of Conjugated Polymers in Organic Electronic Devices

| Device | Function of Polymer | Key Polymer Properties |

| OFETs | Active Semiconductor Layer | High charge carrier mobility, good film-forming properties, environmental stability. |

| OLEDs | Emissive Layer, Charge-Transport Layer | Tunable HOMO/LUMO energy levels, high photoluminescence quantum yield, good charge injection/transport. |

| Organic Solar Cells | Donor Material in Bulk Heterojunction | Broad absorption spectrum, appropriate energy levels to match the acceptor material, good morphology for charge separation and transport. |

Supramolecular Chemistry and Self-Assembly of Thiophene Derivatives

Supramolecular chemistry focuses on the non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) that govern the organization of molecules into larger, well-defined structures. The process by which these structures form spontaneously is known as self-assembly.

Thiophene-based molecules, particularly when functionalized with aromatic groups like the benzyl substituent in this compound, are prone to self-assembly. The planar, electron-rich thiophene and benzene (B151609) rings can interact through π-π stacking, leading to the formation of ordered aggregates. This hierarchical self-assembly can result in complex nanostructures such as nanofibers or lamellar sheets. The formation of these ordered domains is critical for applications in organic electronics, as well-organized structures provide continuous pathways for efficient charge transport, thereby enhancing device performance.

Role in Sensing Technologies (e.g., Biosensors, Chemosensors)

The electronic and optical properties of conjugated polymers are sensitive to their local environment. When a target analyte binds to or interacts with the polymer, it can induce changes in the polymer's conformation, doping level, or electronic structure. These changes can be detected as a measurable signal, such as a change in color (colorimetric sensor), fluorescence (fluorometric sensor), or electrical conductivity (chemiresistive sensor). This principle forms the basis for their use in chemosensors and biosensors.

Polymers derived from monomers like this compound can be designed for sensing applications. The functional groups on the polymer backbone can be tailored to introduce specific recognition sites for analytes. The porous, high-surface-area structures that can be formed through self-assembly are also advantageous for sensor design, as they facilitate analyte diffusion and interaction with the active polymer material.

Catalytic Applications and Ligand Design

Thiophene derivatives can participate in catalysis in two primary ways: as substrates for catalytic reactions or as components of ligands that coordinate to a metal catalyst.

As a substrate, the thiophene ring in molecules like this compound contains C-H bonds that can be activated and functionalized through transition metal catalysis. For example, ligand-less palladium acetate (B1210297) has been shown to be an efficient catalyst for the direct 5-arylation of thiophene derivatives, a process that forms C-C bonds by activating a C-H bond at the 5-position of the thiophene ring.

In ligand design, the sulfur atom of the thiophene ring possesses lone pairs of electrons that can coordinate to transition metals. Thiophene units can be incorporated into larger, multi-dentate ligand frameworks. These ligands play a crucial role in catalysis by stabilizing the metal center, modulating its electronic properties, and influencing the selectivity of the catalytic reaction. For instance, N,S-heterocyclic carbene palladium(II) complexes, which can feature sulfur-containing heterocyclic components, have been synthesized and explored for their catalytic capabilities in C-C coupling reactions.

Future Research Directions and Unaddressed Challenges for 2,3 Dimethyl 5 Benzylthiophene

Development of Asymmetric Synthesis and Chiral Derivatives

A significant frontier in the study of 2,3-Dimethyl-5-benzylthiophene lies in the development of methods for its asymmetric synthesis and the creation of its chiral derivatives. Chirality is a critical factor in the biological activity of molecules and the properties of advanced materials. nih.gov Currently, the asymmetric synthesis of highly substituted thiophenes remains a challenge due to the aromatic and often robust nature of the thiophene (B33073) ring. nih.gov

Future research could focus on several promising strategies:

Catalytic Asymmetric Dearomatization: This approach involves the disruption of the thiophene ring's aromaticity to create stereogenic centers. Recent advancements have shown that direct asymmetric hydrogenation of thiophenes using catalysts like Ru-NHC systems can yield chiral tetrahydrothiophenes. nih.govacs.org Applying such methods to this compound could produce chiral saturated sulfur heterocycles.

Atroposelective Synthesis: The steric hindrance provided by the methyl and benzyl (B1604629) substituents may allow for the synthesis of axially chiral biaryl compounds if an appropriate coupling partner is introduced at a suitable position on the thiophene or benzyl ring. nih.gov

Chiral Functionalization: The benzyl group itself offers a handle for introducing chirality. For instance, asymmetric functionalization of the benzylic methylene (B1212753) group or the phenyl ring could lead to a variety of chiral derivatives. nih.gov

The primary challenge is the development of highly enantioselective catalysts that are effective for this specific substitution pattern. Overcoming the inherent stability of the thiophene ring to achieve high yields and enantioselectivities in dearomatization reactions is a key hurdle. nih.gov

| Potential Chiral Derivative | Synthetic Strategy | Key Challenge |

| Chiral Tetrahydrothiophene | Asymmetric Hydrogenation | Catalyst selectivity and activity for the specific substrate. |

| Axially Chiral Biaryl | Atroposelective Cross-Coupling | Controlling rotational barriers and achieving high rotational enantiomeric excess. |

| Side-Chain Chiral Derivative | Asymmetric functionalization of the benzyl group | Regioselectivity and avoiding reactions on the thiophene ring. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of thiophenes is typically dominated by electrophilic aromatic substitution at the C2 and C5 positions. For this compound, the 5-position is already substituted, directing reactivity towards the remaining C4 position. However, future research should venture beyond these classical transformations to explore more unconventional reactivity patterns.

Key areas for exploration include:

C-H Functionalization: Direct functionalization of the C-H bond at the 4-position or on the methyl groups offers a more atom-economical approach to creating more complex analogues compared to traditional cross-coupling methods which require pre-functionalization.

Ring-Opening Reactions: Certain organometallic reagents have been shown to induce thiophilic ring-opening of the thiophene core. researchgate.net Exploring this reactivity for this compound could provide access to novel acyclic sulfur-containing compounds that are not readily accessible through other means.

Dearomatization/Cycloaddition Reactions: As mentioned, dearomatization is a powerful tool. nih.gov Investigating the participation of this compound in cycloaddition reactions, either as a diene or dienophile after a dearomatization event, could lead to the synthesis of complex polycyclic architectures.

Oxidative Transformations: The oxidation of the sulfur atom in the thiophene ring can lead to thiophene-S-oxides or S,S-dioxides, which have significantly altered electronic properties and reactivity, making them valuable synthetic intermediates. wikipedia.org

The main challenge in this area is controlling the regioselectivity and chemoselectivity of these transformations, particularly when multiple reactive sites are present in the molecule. The stability of the thiophene ring often requires harsh reaction conditions, which can lead to undesired side reactions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of individual thiophene derivatives can be time-consuming. To accelerate the discovery of new functionalities, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry for the preparation and screening of compound libraries. springerprofessional.debohrium.com

Future directions in this area include:

Development of Flow Synthesis Protocols: Designing a continuous flow process for the synthesis of the this compound core and its subsequent derivatization would enable rapid production of analogues. durham.ac.uknih.gov Flow chemistry allows for precise control over reaction parameters, which can lead to improved yields and safety, especially for exothermic or fast reactions. springerprofessional.de

Automated Library Synthesis: Coupling a flow reactor to automated purification and analysis systems would facilitate the creation of a library of this compound derivatives. durham.ac.uk This would enable high-throughput screening for desired properties in materials science or biology. nih.govnih.gov For example, direct arylation of thiophenes has been successfully implemented in flow systems, suggesting its applicability for creating a library of 5-benzyl- C4-aryl-2,3-dimethylthiophenes. researchgate.net

A significant challenge is the potential for reactor fouling or clogging, especially when dealing with solid reagents or products in continuous flow systems. The development of robust and reliable packed-bed reactors or self-cleaning reactor designs will be important for the successful implementation of these technologies. researchgate.net

Advanced Computational Design of Analogues with Tuned Properties

Computational chemistry provides a powerful tool for the rational design of new molecules with specific properties, thereby reducing the need for extensive trial-and-error synthesis. researchgate.netresearchgate.net For this compound, computational methods can guide the synthesis of analogues with tailored electronic, optical, or biological properties.

Future research should leverage computational tools for:

Tuning Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict the HOMO/LUMO energy levels, band gaps, and charge transport properties of hypothetical analogues. nih.govacs.org This is particularly relevant for designing new materials for organic electronics, such as semiconductors in organic field-effect transistors (OFETs) or components of organic photovoltaics (OPVs). acs.orgjuniperpublishers.com

Predicting Biological Activity: Molecular docking and in-silico screening can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. techscience.comnih.gov This can help to prioritize the synthesis of compounds with the highest potential for therapeutic activity. bepls.com

Structure-Property Relationship Studies: Computational analysis can help to elucidate the relationship between the molecular structure of this compound analogues and their observed properties. This understanding can then be used to further refine the design of new and improved compounds. orientjchem.org

The primary challenge is the accuracy of the computational models. While modern methods are increasingly powerful, they still rely on approximations. Experimental validation of computational predictions is therefore essential to ensure the reliability of the in-silico design process.

| Research Area | Computational Method | Predicted Property |

| Organic Electronics | Density Functional Theory (DFT) | HOMO/LUMO levels, band gap, charge mobility. acs.org |

| Medicinal Chemistry | Molecular Docking | Binding affinity to protein targets. bepls.com |

| Materials Science | Quantum Chemistry | Absorption and emission spectra. researchgate.net |

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Mechanistic Biology

The full potential of this compound and its derivatives can only be realized through a multidisciplinary research approach that combines synthetic chemistry with materials science and mechanistic biology. The thiophene core is a privileged scaffold in both functional organic materials and biologically active compounds. researchgate.netnih.gov

Promising multidisciplinary research avenues include:

Chemistry and Materials Science: The synthesis of novel this compound-based oligomers and polymers could lead to new organic semiconductors. acs.org The substituents on the thiophene ring can be varied to fine-tune the packing of the molecules in the solid state, which is a critical determinant of charge transport properties. Thiophene derivatives are widely used in organic electronics, and this scaffold could offer a new building block for such materials. researchgate.net

Chemistry and Mechanistic Biology: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. mdpi.comresearchgate.net A library of this compound analogues could be screened for activity against various biological targets, such as protein kinases or other enzymes. mdpi.com For any active compounds, detailed mechanistic studies would be required to understand their mode of action at the molecular level.

The main challenge in this area is the effective collaboration and communication between scientists from different disciplines. A shared understanding of the goals and methodologies of each field is essential for the successful translation of fundamental chemical discoveries into real-world applications in materials science and medicine.

Q & A

Q. What are the established synthetic routes for 2,3-dimethyl-5-benzylthiophene, and how can researchers optimize yield and purity?

The synthesis of 2,3-dimethyl-thiophene derivatives often involves halogenation and alkylation steps. A validated method includes sequential treatment of 2-bromo-3-methylthiophene with organolithium reagents (e.g., LiBun or LiEt) followed by alkylation with methyl sulfate (Me₂SO₄) to introduce methyl groups . For benzylation at the 5-position, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed using benzyl halides. Optimization requires monitoring reaction temperature (−70°C for organolithium stability) and stoichiometry to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.0–4.5 ppm, thiophene ring protons at δ 6.5–7.2 ppm).

- Mass spectrometry (HRMS) : To verify molecular weight (C₁₃H₁₄S; calc. 202.0818) and isotopic distribution.

- X-ray crystallography : For unambiguous structural confirmation (see Acta Crystallogr. Sect. E for analogous thiophene derivatives) .

- UV-Vis and fluorescence spectroscopy : To assess π-conjugation and electronic transitions (λmax ~280–320 nm for thiophene derivatives) .

Q. What functionalization strategies are viable for modifying the benzyl group in this compound?

The benzyl group can undergo electrophilic substitution (e.g., nitration, halogenation) or be functionalized via cross-coupling. For example:

- Bromination : Use N-bromosuccinimide (NBS) under radical conditions to introduce bromine at the para position of the benzyl ring .

- Oxidation : Convert the benzyl group to a ketone using KMnO₄ or CrO₃ under controlled conditions.

- Protection/deprotection : Employ tert-butyldimethylsilyl (TBS) groups to temporarily protect reactive sites during multi-step syntheses .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats due to potential flammability and irritant properties .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation.

- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. How is this compound utilized in materials science or pharmaceutical research?

- Organic electronics : As a π-conjugated building block for organic semiconductors or light-emitting diodes (OLEDs) .

- Drug discovery : As a scaffold for protease inhibitors or kinase modulators due to sulfur’s electron-rich properties .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for thiophene derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Triangulation : Cross-validate with multiple techniques (e.g., 2D NMR, X-ray) .

- Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

- Batch consistency : Ensure synthetic reproducibility by standardizing reaction conditions and purification methods .

Q. What experimental designs are recommended to study the regioselectivity of electrophilic substitutions on the thiophene ring?

- Competitive reactions : Compare reaction outcomes using different electrophiles (e.g., Br₂ vs. HNO₃) under identical conditions.

- Isotopic labeling : Use deuterated analogs (e.g., C₆D₅CD₂-) to track substitution patterns via mass spectrometry .

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .

Q. How does the steric and electronic environment of the 2,3-dimethyl groups influence reactivity?

- Steric effects : The methyl groups hinder electrophilic attack at adjacent positions, directing substitutions to the 5-position.

- Electronic effects : Methyl substituents donate electron density via hyperconjugation, activating the ring for nucleophilic aromatic substitution.

- Validation : Use Hammett constants (σ) and molecular electrostatic potential (MEP) maps from DFT calculations .

Q. What strategies can resolve conflicting reports on the stability of this compound under oxidative conditions?

- Controlled oxidation : Expose the compound to graded concentrations of H₂O₂ or mCPBA and monitor degradation via TLC/GC-MS.

- Radical scavengers : Add BHT (butylated hydroxytoluene) to distinguish between radical vs. ionic pathways .

- Accelerated stability testing : Use thermal (40–60°C) and UV stress conditions to simulate long-term degradation .

Q. How can computational chemistry aid in predicting the biological activity or material properties of this compound?

- Molecular docking : Screen against protein targets (e.g., COX-2, EGFR) using AutoDock Vina to predict binding affinities .

- Bandgap calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps for optoelectronic applications .

- MD simulations : Assess solubility and aggregation behavior in lipid bilayers or polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.